Diisobutylsilanediol
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Overview
Description
Diisobutylsilanediol is a unique organosilicon compound with the molecular formula C8H20O2Si . It was first synthesized in 1952 by Eaborn, who noted its distinctive “double melting point” property . This compound is known for forming a thermotropic mesophase, which has been a subject of scientific curiosity for decades .
Preparation Methods
Diisobutylsilanediol can be synthesized through various methods. One common synthetic route involves the hydrolysis of diisobutylchlorosilane. The reaction typically proceeds under controlled conditions to ensure the formation of the desired silanediol . Industrial production methods may involve similar hydrolysis processes, optimized for large-scale production.
Chemical Reactions Analysis
Diisobutylsilanediol undergoes several types of chemical reactions, including:
Oxidation: The silanol groups can be oxidized under specific conditions.
Condensation: It can react with other silanes in a non-hydrolytic sol-gel process to form inorganic-organic hybrid materials.
Substitution: The silanol groups can be substituted with other functional groups using reagents like trimethylchlorosilane.
Common reagents and conditions used in these reactions include catalysts and controlled temperatures to optimize the reaction outcomes. Major products formed from these reactions include various siloxane derivatives and hybrid materials.
Scientific Research Applications
Diisobutylsilanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of diisobutylsilanediol involves its ability to form hydrogen bonds and interact with other molecules through its silanol groups. These interactions can lead to the formation of complex structures, such as chains or sheets, which contribute to its unique mesophase properties . The molecular targets and pathways involved include the silanol groups and their interactions with other functional groups.
Comparison with Similar Compounds
Diisobutylsilanediol is unique among silanediols due to its ability to form a thermotropic mesophase. Similar compounds include:
Diethylsilanediol: Does not exhibit the same mesophase properties.
Diphenylsilanediol: Has a different crystal structure and does not form a mesophase.
These comparisons highlight the uniqueness of this compound in terms of its mesophase formation and optical properties.
Properties
CAS No. |
18230-63-2 |
---|---|
Molecular Formula |
C8H20O2Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
dihydroxy-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C8H20O2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
UKSWSALBYQIBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si](CC(C)C)(O)O |
Origin of Product |
United States |
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